molecular formula C17H14N4OS B5813840 4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine

4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine

Cat. No. B5813840
M. Wt: 322.4 g/mol
InChI Key: RBDSJSBVIBBDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine is not fully understood. However, studies have shown that it interacts with certain enzymes and receptors in the body, leading to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine in lab experiments is its relatively simple synthesis method. However, one limitation is its low solubility in common organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine. One potential direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the study of its potential applications in other fields such as catalysis and sensors. Additionally, further research is needed to fully understand its mechanism of action and to optimize its anti-inflammatory and anti-tumor properties.

Synthesis Methods

The synthesis of 4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine involves the reaction of 2-amino-4,6-dimethylthieno[2,3-b]pyridine-3-carboxylic acid with 5-phenyl-1,3,4-oxadiazol-2-yl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-tumor properties. In material science, it has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, it has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

properties

IUPAC Name

4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-9-8-10(2)19-17-12(9)13(18)14(23-17)16-21-20-15(22-16)11-6-4-3-5-7-11/h3-8H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDSJSBVIBBDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NN=C(O3)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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